

molecular weight and formula of 5-Bromo-8-fluoroisoquinoline.

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Compound of Interest

Compound Name: 5-Bromo-8-fluoroisoquinoline

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An In-depth Technical Guide to **5-Bromo-8-fluoroisoquinoline**: A Core Scaffold for Modern Drug Discovery

Core Physicochemical Properties

5-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structural rigidity, combined with the specific electronic properties conferred by the bromine and fluorine substituents, makes it a versatile intermediate for synthesizing complex molecular architectures. The key identifiers and physicochemical properties are summarized below.

Property	Value	Source
Chemical Name	5-Bromo-8-fluoroisoquinoline	N/A
CAS Number	679433-94-4	[1]
Molecular Formula	C ₉ H ₅ BrFN	[1][2]
Molecular Weight	226.05 g/mol	[1][2]
SMILES	<chem>FC1=CC=C(Br)C2=C1C=NC=C2</chem>	[1]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[2]
LogP	3.1364	[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines like **5-Bromo-8-fluoroisoquinoline** requires precise control of regioselectivity. The synthetic strategy often involves the bromination of a pre-existing isoquinoline core. Bromoisoquinoline derivatives are recognized as pivotal intermediates in the creation of pharmaceutical compounds.[3][4]

The Challenge of Regioselective Bromination

Direct electrophilic bromination of the isoquinoline ring can yield a mixture of products due to the competing reactivity of different positions. Achieving high selectivity for the C-5 position is a significant synthetic challenge. The methodology must overcome the tendency for substitution at other sites, such as C-8.

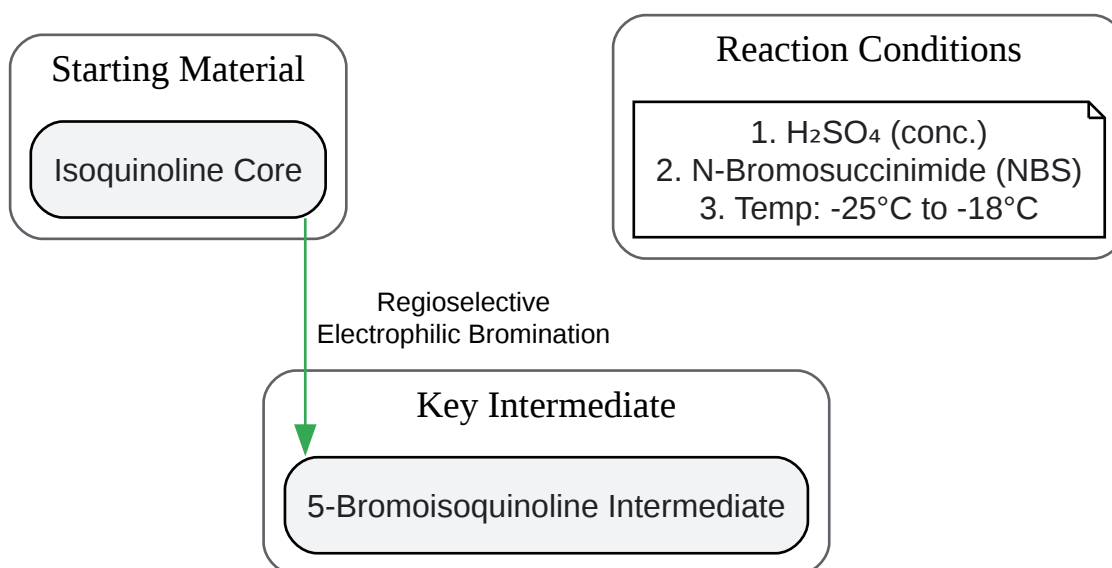
Mechanistic Rationale for Controlled Bromination

A proven strategy for achieving high regioselectivity involves performing the bromination in a strong acid, such as concentrated sulfuric acid, at low temperatures.[3][5] This approach is foundational for producing 5-bromo substituted isoquinolines and can be adapted for fluorinated analogs.

- **Role of Sulfuric Acid:** The strong acid serves a dual purpose. It acts as a solvent and, more importantly, as a directing group. The isoquinoline nitrogen is protonated, forming an isoquinolinium salt. This deactivates the heterocyclic ring towards electrophilic attack, thereby favoring substitution on the carbocyclic (benzene) ring.
- **Role of Low Temperature:** Conducting the reaction at temperatures between -30°C and -15°C is crucial.[3] This reduces the reaction rate and enhances the kinetic selectivity for the thermodynamically favored 5-position, suppressing the formation of undesired isomers like 8-bromoisoquinoline.[5]
- **Choice of Brominating Agent:** N-Bromosuccinimide (NBS) is frequently used as the brominating agent in this process.[3] It is a reliable source of electrophilic bromine that is easier and safer to handle than elemental bromine.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of a 5-bromo-substituted isoquinoline core, which is a precursor to the title compound.



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Caption: Key step of regioselective bromination.

Illustrative Experimental Protocol for Regioselective Bromination

The following protocol is adapted from a well-established procedure for the synthesis of 5-bromoisoquinoline and illustrates the critical parameters required for this transformation.^[5] This protocol serves as a self-validating system due to its publication in a rigorous source like Organic Syntheses.

- **Reaction Setup:** A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere.
- **Acid Charge and Cooldown:** Charge the flask with concentrated sulfuric acid (96%) and cool the vessel to 0°C in an ice bath.
- **Substrate Addition:** Slowly add the isoquinoline precursor to the stirred acid, ensuring the internal temperature does not exceed 30°C.
- **Deep Cooling:** Cool the resulting solution to -25°C using a dry ice-acetone bath.
- **Brominating Agent Addition:** Add N-Bromosuccinimide (NBS) in portions to the vigorously stirred solution. Meticulous temperature control is essential; maintain the internal temperature between -26°C and -22°C.
 - **Causality Insight:** Strict temperature control at this stage is paramount to ensure high regioselectivity and prevent the formation of isomeric byproducts that are difficult to separate.^[5]
- **Reaction Stirring:** Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
- **Quenching:** Pour the homogeneous reaction mixture onto crushed ice in a separate large flask.
- **Neutralization:** Adjust the pH of the mixture to 9.0 using 25% aqueous ammonia, while maintaining the temperature below 25°C with an ice bath.
- **Extraction and Workup:** Extract the resulting alkaline suspension with diethyl ether. The combined organic phases are then washed with 1M NaOH and water, dried over anhydrous

MgSO₄, filtered, and concentrated to yield the crude product.

- Purification: The crude solid can be purified by fractional distillation under reduced pressure or column chromatography to yield the pure 5-bromoisoquinoline intermediate.[5]

Applications in Drug Development and Medicinal Chemistry

The **5-Bromo-8-fluoroisoquinoline** scaffold is highly valued in drug discovery for the distinct advantages offered by its functional groups.

- The Bromo Group as a Synthetic Handle: The bromine atom at the C-5 position is not merely a substituent but a versatile functional handle. It is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- The Fluoro Group's Role in Modulating Pharmacokinetics: The fluorine atom at C-8 is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its inclusion can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.
- The Isoquinoline Core: The isoquinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[5] Its rigid bicyclic structure is ideal for orienting substituents in three-dimensional space to optimize interactions with biological targets.

Safety and Handling

As a reactive chemical intermediate, **5-Bromo-8-fluoroisoquinoline** must be handled with appropriate care in a laboratory setting.

Hazard Type	GHS Information	Precautionary Measures
Pictogram	GHS07 (Exclamation Mark)	N/A
Signal Word	Warning	N/A
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[\[6\]](#)
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[1\]](#)
- Incompatibilities: Keep away from strong oxidizing agents.[\[6\]](#)

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